molecular formula C15H16O4 B1195387 Homobaldrinal CAS No. 67910-07-0

Homobaldrinal

Cat. No. B1195387
CAS RN: 67910-07-0
M. Wt: 260.28 g/mol
InChI Key: LTVSLKWNAZKBEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research highlights innovative synthetic strategies blending chemistry and biology, aiming to generate molecules with defined properties. A significant approach involves the synthesis of homo- and heterodinuclear complexes, where strategies like in situ generation of carboxylate have facilitated the creation of a wide range of polynuclear complexes, showcasing the versatility of synthetic methodologies in achieving complex molecular architectures (Xu Wu & P. Schultz, 2009); (K. Gavrilenko et al., 2005).

Molecular Structure Analysis

The detailed investigation into the molecular structure of homobaldrinal and similar compounds reveals the potential for creating diverse molecular arrangements through synthetic chemistry. The structural determination of intermediate and final products in the synthesis of homo- and heterodinuclear complexes provides insights into the complexity and precision of molecular synthesis, highlighting the intricate relationship between structure and functionality (J. Costes et al., 2003).

Chemical Reactions and Properties

Advancements in noncovalent synthesis emphasize the significance of physical-organic chemistry in creating aggregates with specific functions. The exploration of carboxylate generation as a strategy for synthesizing polynuclear complexes exemplifies the dynamic nature of chemical reactions in producing molecules with tailored properties (G. Whitesides et al., 1995); (K. Gavrilenko et al., 2005).

Physical Properties Analysis

The synthesis and characterization of dendrimers showcase the ability to control physical properties by altering molecular composition. This highlights the critical role of synthetic techniques in determining the physical characteristics of complex molecules, demonstrating the correlation between synthesis strategies and the resulting material properties (E. Abbasi et al., 2014).

Chemical Properties Analysis

Research on the synthesis, structure, and properties of polyhydroxyalkanoates illustrates the intricate link between chemical composition and properties. Such studies underline the importance of chemical synthesis in producing materials with specific, desirable chemical behaviors, furthering our understanding of how molecular structure influences chemical properties (K. Sudesh et al., 2000).

Scientific Research Applications

1. Cytotoxic Activity in Cancer Research

Research has identified homobaldrinal as a decomposition product of valepotriates from Valeriana jatamansi, a plant used in traditional medicine. A study found that alongside other decomposition products, homobaldrinal demonstrated selective cytotoxicity against metastatic prostate cancer (PC-3M) and colon cancer (HCT-8) cell lines. This highlights its potential application in cancer research, particularly in exploring new treatments or understanding cancer cell dynamics (Lin et al., 2015).

2. Potential Role in Neurobiological Research

While not directly related to homobaldrinal, several studies in the field of cognitive and neurobiological research could provide a contextual framework for understanding its broader implications. For example, studies in human evolutionary psychology (HEP) and animal behavior might offer insights into the neurobiological effects of compounds like homobaldrinal. This can be particularly relevant when considering its effects on human cognition or behavior (Daly & Wilson, 1999).

3. Implications in Multivariate Experimental Psychology

Understanding the effects of compounds such as homobaldrinal may also benefit from the principles and methodologies of multivariate experimental psychology. This field involves complex analysis and interpretation of data that could be applied to research on homobaldrinal, especially in terms of understanding its multi-faceted effects on various biological systems (Nesselroade & Cattell, 1968).

Future Directions

While there is limited information available on the future directions of Homobaldrinal research, it is known to exhibit genotoxic activity , which could potentially be explored further in future studies.

properties

IUPAC Name

(7-formylcyclopenta[c]pyran-4-yl)methyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-10(2)5-15(17)19-8-12-7-18-9-14-11(6-16)3-4-13(12)14/h3-4,6-7,9-10H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVSLKWNAZKBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC1=COC=C2C1=CC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40218127
Record name Homobaldrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homobaldrinal

CAS RN

67910-07-0
Record name Homobaldrinal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67910-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homobaldrinal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067910070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homobaldrinal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40218127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOBALDRINAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5Y2TR4PC7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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